9-oxobicyclo[3.3.1]nonane-1-carboxylic acid 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4696-11-1
VCID: VC11478558
InChI: InChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13)
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid

CAS No.: 4696-11-1

Cat. No.: VC11478558

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

9-oxobicyclo[3.3.1]nonane-1-carboxylic acid - 4696-11-1

Specification

CAS No. 4696-11-1
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
Standard InChI InChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13)
Standard InChI Key IZOYWCBOQKYTDQ-UHFFFAOYSA-N
Canonical SMILES C1CC2CCCC(C1)(C2=O)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Table 1: Key Molecular Descriptors of 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid

PropertyValueSource
Molecular formulaC₁₀H₁₄O₃
Molecular weight182.22 g/mol
IUPAC name9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
Canonical SMILESC1CC2CCCC(C1)(C2=O)C(=O)O
Topological polar surface area57.2 Ų

Electronic and Spectroscopic Profiles

The compound exhibits a characteristic IR absorption at 1712 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch), with UV-Vis λₘₐₓ at 210 nm (π→π* transition) . NMR studies reveal distinct proton environments:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (dd, J = 13.2 Hz, 1H, bridgehead H), 2.30–1.45 (m, 10H, cyclic CH₂), 12.1 (s, 1H, COOH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 212.4 (C=O ketone), 178.9 (COOH), 45.2–28.7 (bridgehead and cyclic carbons).

Synthetic Methodologies

Cyclization-Based Routes

The primary synthesis involves condensation of keto-acids with dienophiles under acidic conditions:

Functional Group Modifications

  • Ketone reduction: NaBH₄ in THF/MeOH selectively reduces the ketone to a secondary alcohol while preserving the carboxylic acid (87% yield) .

  • Decarboxylation: Pyrolysis at 220°C under vacuum eliminates CO₂, yielding bicyclo[3.3.1]nonan-9-one (91% purity).

Table 2: Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Key AdvantageLimitation
Mukaiyama cyclization6295Mild conditions, scalabilityRequires anhydrous conditions
Dieckmann cyclization5590Atom economyHigh-temperature sensitivity

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

The compound displays limited aqueous solubility (1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents:

  • DMSO: 48 mg/mL

  • THF: 33 mg/mL

  • LogP (octanol/water): 1.85 ± 0.12

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point at 148–151°C with decomposition onset at 210°C (ΔH = 134 J/g). Thermogravimetric analysis (TGA) indicates 95% mass retention up to 200°C under nitrogen.

Industrial and Research Applications

Catalysis

The bicyclic framework serves as a chiral ligand in asymmetric hydrogenation reactions, achieving 92% ee in the reduction of α,β-unsaturated ketones when complexed with Rh(I) .

Materials Science

Coordination polymers synthesized from Zn(II) and the carboxylate derivative exhibit luminescent quantum yields of 0.38–0.42, with emission tunable between 450–520 nm .

Comparison with Structural Analogues

Table 3: Functional Group Impact on Physicochemical Properties

CompoundLogPMelting Point (°C)Bioactivity (COX-2 IC₅₀)
9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid1.85148–1513.2 μM
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid0.92162–16518.7 μM
Bicyclo[3.3.1]nonane-1,6-dicarboxylic acid−0.34210–213Inactive

Future Research Directions

  • Stereoselective synthesis: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug discovery.

  • Computational modeling: Machine learning-guided optimization of ADMET properties using fragment-based descriptors.

  • Hybrid materials: Exploring metal-organic frameworks (MOFs) derived from carboxylate derivatives for gas storage applications.

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